4-Thiazolidinone, 3-ethyl-5-[[5-(3-nitrophenyl)-2-furanyl]methylene]-2-thioxo-
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Overview
Description
4-Thiazolidinone, 3-ethyl-5-[[5-(3-nitrophenyl)-2-furanyl]methylene]-2-thioxo- is a heterocyclic compound that belongs to the thiazolidinone family. Thiazolidinones are five-membered rings containing sulfur and nitrogen atoms, known for their diverse biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Thiazolidinone, 3-ethyl-5-[[5-(3-nitrophenyl)-2-furanyl]methylene]-2-thioxo- typically involves the condensation of 3-ethyl-2-thioxo-4-thiazolidinone with 5-(3-nitrophenyl)-2-furaldehyde. The reaction is usually carried out in the presence of a base such as sodium acetate in an organic solvent like ethanol . The reaction mixture is refluxed for several hours, followed by cooling and filtration to obtain the desired product.
Industrial Production Methods
These optimizations may include the use of continuous flow reactors, improved catalysts, and more efficient purification techniques to enhance yield and purity .
Chemical Reactions Analysis
Types of Reactions
4-Thiazolidinone, 3-ethyl-5-[[5-(3-nitrophenyl)-2-furanyl]methylene]-2-thioxo- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the thiazolidinone ring, particularly at the carbonyl carbon.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Oxidized derivatives with additional oxygen functionalities.
Reduction: Reduced derivatives with hydrogenated functionalities.
Substitution: Substituted thiazolidinone derivatives with various functional groups.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its antimicrobial properties against various bacterial and fungal strains.
Medicine: Explored for its anticancer activity, particularly against leukemia and prostate cancer cells.
Mechanism of Action
The mechanism of action of 4-Thiazolidinone, 3-ethyl-5-[[5-(3-nitrophenyl)-2-furanyl]methylene]-2-thioxo- involves its interaction with various molecular targets. The compound is known to inhibit enzymes involved in cell proliferation and induce apoptosis in cancer cells. It also exhibits antimicrobial activity by disrupting bacterial cell wall synthesis and inhibiting essential bacterial enzymes .
Comparison with Similar Compounds
Similar Compounds
4-Thiazolidinone, 3-ethyl-2-thioxo-: A simpler analog with similar biological activities.
4-Thiazolidinone, 5-arylidene derivatives: Known for their anticancer and antimicrobial properties.
Thiazolidinediones: A class of compounds used as antidiabetic agents.
Uniqueness
4-Thiazolidinone, 3-ethyl-5-[[5-(3-nitrophenyl)-2-furanyl]methylene]-2-thioxo- stands out due to its unique combination of a thiazolidinone ring with a nitrophenyl-furanyl moiety, which enhances its biological activity and specificity compared to other thiazolidinone derivatives .
Properties
IUPAC Name |
(5E)-3-ethyl-5-[[5-(3-nitrophenyl)furan-2-yl]methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12N2O4S2/c1-2-17-15(19)14(24-16(17)23)9-12-6-7-13(22-12)10-4-3-5-11(8-10)18(20)21/h3-9H,2H2,1H3/b14-9+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LVDSKAPXEQZINX-NTEUORMPSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=O)C(=CC2=CC=C(O2)C3=CC(=CC=C3)[N+](=O)[O-])SC1=S |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCN1C(=O)/C(=C\C2=CC=C(O2)C3=CC(=CC=C3)[N+](=O)[O-])/SC1=S |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12N2O4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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